molecular formula C16H19NO2 B8580916 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile

8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B8580916
M. Wt: 257.33 g/mol
InChI Key: UZHVNAFEWKBUOW-UHFFFAOYSA-N
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Patent
US04010201

Procedure details

A mixture of 18.6 g. (0.055 M) of 4-benzyl-4-hydroxymethylcyclohexan-1-one ethylene ketal methanesulfonate (2) (prepared as in Example 2C) and 18 g. of potassium cyanide in 180 ml. of hexamethylphosphoramide is heated for about 17 hours in an oil bath at about 145° C. The resulting gel is allowed to cool, diluted to 800 ml. with water and extracted with benzene. The organic layer is washed with water and brine and evaporated to dryness. The residue is chromatographed on 1 l. of silica gel and eluted with 25% ethyl acetate in Skellysolve B and the fractions found similar by TLC pooled to give 4-benzyl-4-cyanocyclohexan-1-one ethylene ketal (3).
Name
4-benzyl-4-hydroxymethylcyclohexan-1-one ethylene ketal methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[CH2:6]1[O:24][C:9]2([CH2:14][CH2:13][C:12]([CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)([CH2:15]O)[CH2:11][CH2:10]2)[O:8][CH2:7]1.[C-]#[N:26].[K+]>CN(C)P(N(C)C)(N(C)C)=O>[CH2:6]1[O:24][C:9]2([CH2:14][CH2:13][C:12]([CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)([C:15]#[N:26])[CH2:11][CH2:10]2)[O:8][CH2:7]1 |f:0.1,2.3|

Inputs

Step One
Name
4-benzyl-4-hydroxymethylcyclohexan-1-one ethylene ketal methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O.C1COC2(CCC(CC2)(CO)CC2=CC=CC=C2)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 18.6 g
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
diluted to 800 ml
EXTRACTION
Type
EXTRACTION
Details
with water and extracted with benzene
WASH
Type
WASH
Details
The organic layer is washed with water and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on 1 l
WASH
Type
WASH
Details
of silica gel and eluted with 25% ethyl acetate in Skellysolve B

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CCC(CC2)(C#N)CC2=CC=CC=C2)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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